molecular formula C23H19N3O2S B11458315 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Cat. No.: B11458315
M. Wt: 401.5 g/mol
InChI Key: FAPPGFPTGMYIFY-UHFFFAOYSA-N
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Description

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole and voriconazole, which are known for their antifungal properties . Compared to these compounds, 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE has a unique structure that may confer different biological activities and binding affinities. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C23H19N3O2S/c1-26-22(18-8-4-2-5-9-18)24-25-23(26)29-16-21(27)17-12-14-20(15-13-17)28-19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

FAPPGFPTGMYIFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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